Rhodium-Catalyzed Synthesis of Cycloprop-2-ene Carboxylates: A Technical Guide
Rhodium-Catalyzed Synthesis of Cycloprop-2-ene Carboxylates: A Technical Guide
Introduction
Cycloprop-2-ene carboxylates are highly strained, three-membered carbocyclic structures that serve as versatile synthetic intermediates in organic chemistry. Their inherent ring strain enables a variety of ring-opening and cycloaddition reactions, making them valuable building blocks for the synthesis of complex molecules, including natural products and pharmaceutical agents. Among the various synthetic methods, the rhodium-catalyzed reaction of α-diazoesters with alkynes has emerged as a particularly powerful and operationally simple approach for their preparation.[1]
This technical guide provides an in-depth overview of the rhodium-catalyzed synthesis of cycloprop-2-ene carboxylates, with a focus on data-driven insights, detailed experimental protocols, and a clear visualization of the underlying catalytic mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.
Core Concepts and Mechanism
The rhodium-catalyzed cyclopropenation of alkynes with diazo compounds is a well-established method for the formation of the cyclopropene (B1174273) ring. The reaction is generally initiated by the reaction of a diazo compound with a dirhodium(II) tetracarboxylate catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄), to form a rhodium-carbene intermediate with the concomitant loss of nitrogen gas.[2][3] This highly electrophilic carbene species is then intercepted by an alkyne in a [2+1] cycloaddition to afford the desired cycloprop-2-ene carboxylate.
The general catalytic cycle is depicted below:
Figure 1: A simplified catalytic cycle for the rhodium-catalyzed cyclopropenation of alkynes.
Definitive mechanistic studies, including density functional theory (DFT) calculations, have provided further insight into this process. The reaction is initiated by the complexation of the diazo compound to the rhodium catalyst. This is followed by nitrogen extrusion, driven by back-donation from a Rh 4dxz orbital to the C-N σ*-orbital, to generate the key rhodium-carbene complex.[2][3] The carbene carbon in this intermediate is highly electrophilic. The subsequent reaction with the alkyne is believed to be a concerted, asynchronous process.
Data Presentation: A Comparative Analysis
The choice of rhodium catalyst, diazo compound, and alkyne substrate significantly influences the yield and, in the case of chiral catalysts, the enantioselectivity of the cyclopropenation reaction. The following table summarizes quantitative data from selected literature reports to provide a comparative overview of the reaction's scope.
| Catalyst | Diazo Compound | Alkyne | Solvent | Yield (%) | ee (%) | Reference |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Acetylene | CH₂Cl₂ | 47 (of the corresponding acid) | N/A | --INVALID-LINK-- |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Phenylacetylene | - | - | N/A | --INVALID-LINK-- |
| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Phenylacetylene | Hexane (B92381) | 62 | 90 | --INVALID-LINK-- |
| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | 1-Hexyne | Hexane | 55 | 85 | --INVALID-LINK-- |
| Rh₂(S-DOSP)₄ | Methyl (4-bromophenyl)diazoacetate | Phenylacetylene | Hexane | 75 | 92 | --INVALID-LINK-- |
| Rh₂(S-DOSP)₄ | Methyl (4-methoxyphenyl)diazoacetate | Phenylacetylene | Hexane | 58 | 88 | --INVALID-LINK-- |
| Rh₂(S-PTAD)₄ | Siloxyvinyldiazoacetate | Phenylacetylene | DCM | 93 | 94 | --INVALID-LINK-- |
| Rh₂(S-NTTL)₄ | Siloxyvinyldiazoacetate | Phenylacetylene | DCM | 93 | 88 | --INVALID-LINK-- |
| Rh₂(S-PTTL)₄ | Siloxyvinyldiazoacetate | Phenylacetylene | DCM | 91 | 90 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl Cycloprop-2-ene Carboxylate using Rh₂(OAc)₄
This protocol is adapted from a literature procedure for the synthesis of a related cyclopropane (B1198618) and is illustrative of a general approach for achiral cyclopropenation.
Materials:
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Dirhodium tetraacetate (Rh₂(OAc)₄)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂)
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Acetylene gas
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Ethyl diazoacetate (EDA)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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A flame-dried round-bottomed flask equipped with a magnetic stir bar is charged with dirhodium tetraacetate (typically 0.1-1 mol%).
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Anhydrous dichloromethane is added to dissolve the catalyst.
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The flask is cooled to 0 °C in an ice-water bath and the atmosphere is replaced with an inert gas.
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Acetylene gas is bubbled through the solution for approximately 30 minutes to ensure saturation.
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Ethyl diazoacetate is added slowly to the reaction mixture via a syringe pump over a period of several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
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Upon completion of the addition, the reaction mixture is stirred for an additional period to ensure complete consumption of the diazo compound.
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The reaction mixture is then filtered through a short plug of silica (B1680970) gel to remove the catalyst.
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The solvent is carefully removed under reduced pressure to yield the crude ethyl cycloprop-2-ene carboxylate, which can be further purified by distillation or chromatography.
Protocol 2: Enantioselective Synthesis of a Chiral Cycloprop-2-ene Carboxylate using Rh₂(S-DOSP)₄
This protocol is based on the work of Davies and coworkers and is a representative example of an enantioselective cyclopropenation.
Materials:
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Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄)
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Anhydrous hexane
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Terminal alkyne (e.g., phenylacetylene)
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Aryldiazoacetate (e.g., methyl phenyldiazoacetate)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a solution of the terminal alkyne (10.0 mmol) and Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%) in anhydrous hexane (10 mL) under an inert atmosphere is added a solution of the aryldiazoacetate (1.0 mmol) in anhydrous hexane (5 mL) via syringe pump over 5 hours at room temperature.
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After the addition is complete, the reaction mixture is stirred for an additional hour.
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The solvent is removed under reduced pressure.
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The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched cycloprop-2-ene carboxylate.
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The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualizations
Catalytic Cycle and Key Intermediates
The following diagram illustrates the detailed catalytic cycle for the rhodium-catalyzed cyclopropenation of alkynes with diazoacetates.
Figure 2: Detailed catalytic cycle of rhodium-catalyzed cyclopropenation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the rhodium-catalyzed synthesis of a cycloprop-2-ene carboxylate.
Figure 3: General experimental workflow for rhodium-catalyzed cyclopropenation.
Conclusion
The rhodium-catalyzed synthesis of cycloprop-2-ene carboxylates from diazo compounds and alkynes is a robust and versatile methodology. By carefully selecting the rhodium catalyst and reaction conditions, a wide range of substituted cyclopropenes can be accessed, often with high levels of stereocontrol. The operational simplicity and broad substrate scope of this reaction make it an invaluable tool for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of the key aspects of this transformation, including a summary of quantitative data, detailed experimental protocols, and a clear depiction of the reaction mechanism and workflow, to facilitate its application in the synthesis of novel and complex molecules.
